

(4-Bromopyridin-3-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromopyridin-3-yl)methanol

Cat. No.: B177157

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CAS Number: 197007-87-7

Abstract

This technical guide provides a comprehensive overview of **(4-Bromopyridin-3-yl)methanol**, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, spectroscopic data, and its significant role as a scaffold in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of essential data, experimental protocols, and visualizations to facilitate further research and application of this versatile compound.

Introduction

(4-Bromopyridin-3-yl)methanol, with the CAS number 197007-87-7, is a substituted pyridine derivative that has garnered interest in the field of medicinal chemistry. Its structure, featuring a brominated pyridine ring with a hydroxymethyl substituent, offers multiple reactive sites for chemical modification, making it a valuable intermediate in the synthesis of complex bioactive molecules. The pyridine moiety is a common feature in many pharmaceuticals, and the presence of a bromine atom allows for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide aims to consolidate the available technical information on **(4-Bromopyridin-3-yl)methanol** to support its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **(4-Bromopyridin-3-yl)methanol** is presented in the tables below. It is important to note that while commercial suppliers indicate the availability of detailed spectroscopic data, publicly accessible, experimentally-derived spectra for this specific compound are limited. The data presented here is a combination of information from various chemical suppliers and predicted values.

Table 1: Physicochemical Properties

| Property | Value | Source |
|-------------------------|--|-------------------------------|
| CAS Number | 197007-87-7 | Multiple Chemical Suppliers |
| Molecular Formula | C ₆ H ₆ BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Predicted Boiling Point | 302.8 ± 27.0 °C | [2] |
| Predicted Density | 1.668 g/cm ³ | [2] |
| SMILES | OCc1cncc(Br)c1 | [3] |
| InChI | InChI=1S/C6H6BrNO/c7-6-3-8-4-2-5(6)1-9/h2-4,9H,1H2 | [4] |

Table 2: Spectroscopic Data (Predicted and/or from Closely Related Isomers)

| Spectrum Type | Key Features |
|----------------------------|--|
| ¹ H NMR | Expected signals for aromatic protons on the pyridine ring and a singlet for the methylene protons of the hydroxymethyl group. The chemical shifts will be influenced by the bromine and hydroxymethyl substituents. |
| ¹³ C NMR | Expected signals for the five carbon atoms of the pyridine ring and one for the methylene carbon. The carbon attached to the bromine will show a characteristic chemical shift. |
| Mass Spectrometry (MS) | The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M] ⁺ and [M+2] ⁺ . |
| Infrared (IR) Spectroscopy | Expected characteristic absorption bands for O-H stretching (broad), C-H aromatic stretching, C=N and C=C stretching of the pyridine ring, and C-O stretching of the primary alcohol. |

Note: Specific, experimentally verified spectroscopic data for **(4-Bromopyridin-3-yl)methanol** is not readily available in the public domain. The information in Table 2 is based on general principles of NMR and IR spectroscopy and data for isomeric compounds.

Synthesis and Experimental Protocols

The most plausible synthetic route to **(4-Bromopyridin-3-yl)methanol** is the reduction of a suitable precursor such as 4-bromonicotinic acid or its corresponding aldehyde, 4-bromopyridine-3-carbaldehyde. The reduction of the aldehyde using a mild reducing agent like sodium borohydride is a common and efficient method for the preparation of primary alcohols.

Synthesis of **(4-Bromopyridin-3-yl)methanol** from **4-Bromopyridine-3-carbaldehyde**

This section provides a representative experimental protocol for the synthesis of **(4-Bromopyridin-3-yl)methanol** via the reduction of 4-bromopyridine-3-carbaldehyde. This protocol is based on general procedures for sodium borohydride reductions of aldehydes.

Experimental Protocol:

Materials:

- 4-Bromopyridine-3-carbaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromopyridine-3-carbaldehyde (1.0 equivalent) in methanol (approximately 10-20 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.
- Reduction: While stirring, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be slow to control any effervescence.

- Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
- Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **(4-Bromopyridin-3-yl)methanol**.
- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The bromopyridine motif is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine base of ATP. The bromine atom serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties.

While direct evidence of **(4-Bromopyridin-3-yl)methanol** being used in a specific, publicly disclosed kinase inhibitor is limited, its structural features make it an ideal starting material for the synthesis of such compounds. For instance, derivatives of this molecule could be elaborated to target key kinases involved in cancer and other diseases.

Potential Application in the Synthesis of VEGFR Inhibitors

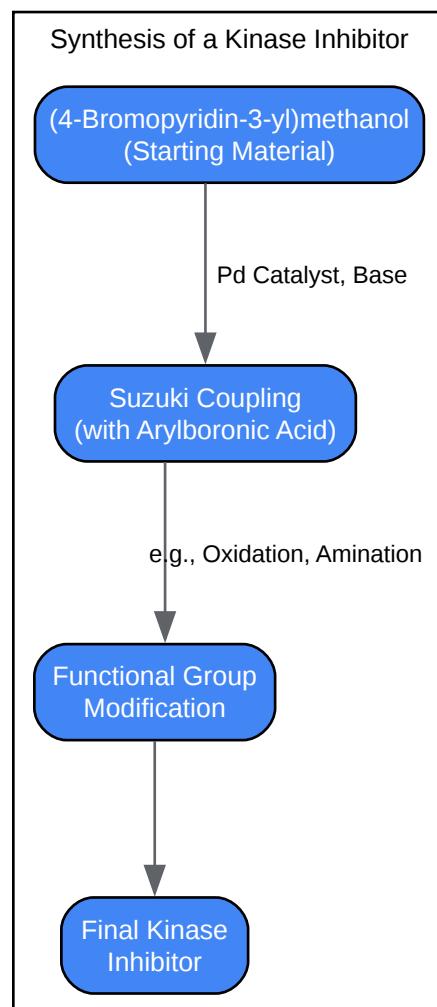
Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels.

Dysregulation of VEGFR signaling is a hallmark of many cancers, making VEGFRs attractive targets for anticancer drug development. Several approved kinase inhibitors target the VEGFR signaling pathway. The bromopyridine scaffold has been successfully incorporated into potent VEGFR inhibitors.

(4-Bromopyridin-3-yl)methanol can serve as a starting point for the synthesis of VEGFR inhibitors. The hydroxymethyl group can be further functionalized or used to modulate solubility and other physicochemical properties, while the bromo-substituent allows for the introduction of larger aromatic or heteroaromatic groups that can occupy the hydrophobic regions of the kinase's ATP-binding pocket.

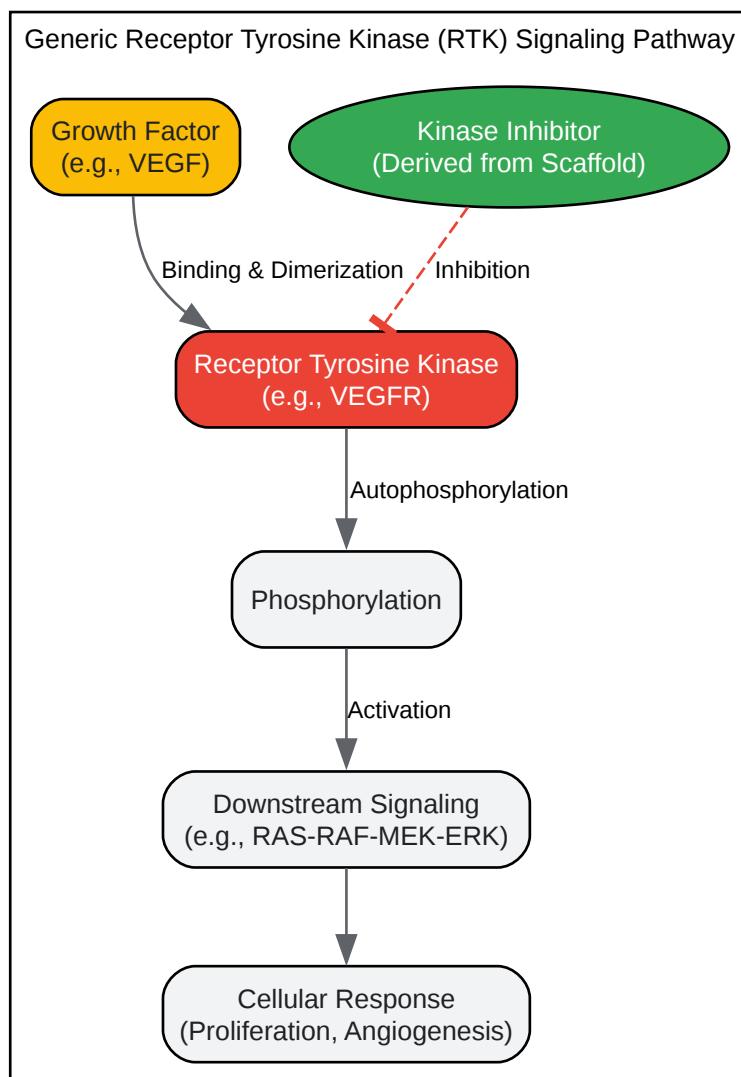
Visualization of a Representative Kinase Inhibitor Synthesis Workflow and Signaling Pathway

To illustrate the potential application of **(4-Bromopyridin-3-yl)methanol**, a generalized experimental workflow for its use in the synthesis of a kinase inhibitor via a Suzuki coupling reaction is presented below. Following this, a simplified diagram of a generic receptor tyrosine kinase (RTK) signaling pathway, which is often targeted by kinase inhibitors derived from such scaffolds, is provided.



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A generalized workflow for kinase inhibitor synthesis.



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Simplified RTK signaling pathway and inhibitor action.

Conclusion

(4-Bromopyridin-3-yl)methanol is a valuable and versatile building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its bifunctional nature allows for diverse synthetic modifications, making it an attractive starting material for the development of novel therapeutics. While detailed experimental data for this specific compound is not widely available in the public domain, this guide provides a consolidated overview of its properties, a representative synthetic protocol, and its potential applications in drug discovery. Further research into the synthesis and biological evaluation of derivatives of **(4-Bromopyridin-3-**

yl)methanol is warranted to fully explore its potential in the development of new and effective therapeutic agents.

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